molecular formula C16H17NOS B1516972 3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 1082778-95-7

3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Cat. No. B1516972
CAS RN: 1082778-95-7
M. Wt: 271.4 g/mol
InChI Key: WTLOMMHGHMUZAC-UHFFFAOYSA-N
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Description

The compound “3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also has a benzoyl group (a benzene ring attached to a carbonyl group), which is substituted with two methyl groups at the 2nd and 4th positions .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiophene ring, possibly through techniques such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The benzoyl group could potentially be introduced through a Friedel-Crafts acylation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and benzoyl groups. The thiophene ring is aromatic, meaning it has a cyclic, planar arrangement of atoms with a ring of resonance bonds . The benzoyl group is also aromatic and contains a carbonyl group (C=O), which is polar .


Chemical Reactions Analysis

Thiophene rings are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The benzoyl group could undergo reactions typical of carbonyl compounds, such as nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophenes generally have high resonance energy and are more electrophilic than benzene . The presence of the polar carbonyl group in the benzoyl moiety could influence the compound’s solubility and reactivity .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs have been of great interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . They can help protect metals and other materials from the damaging effects of oxidation and other chemical reactions.

Material Science

In the field of material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors have various applications in electronic devices due to their unique properties.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current.

Electrochromic Applications

Thieno[3,2-b]thiophene is used as a π-bridge at different acceptor systems for electrochromic applications . Electrochromic materials can change their optical properties (such as color) in response to an applied voltage, making them useful in a variety of applications, including smart windows, displays, and mirrors.

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. Thiophene derivatives are known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For specific safety information, one should refer to the material safety data sheet (MSDS) provided by the manufacturer .

Future Directions

Thiophene derivatives are a topic of ongoing research due to their wide range of potential applications, from medicinal chemistry to materials science . Future research could explore the synthesis of new thiophene derivatives, their properties, and potential applications.

properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-9-6-7-11(10(2)8-9)15(18)14-12-4-3-5-13(12)19-16(14)17/h6-8H,3-5,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLOMMHGHMUZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(SC3=C2CCC3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
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3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Reactant of Route 3
3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Reactant of Route 4
3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

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